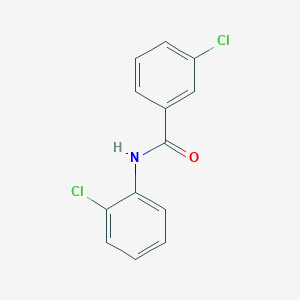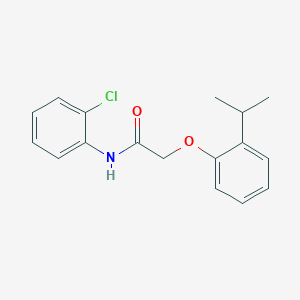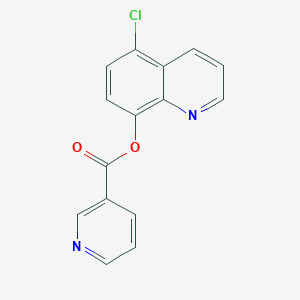
3-Pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester is a member of quinolines and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Studies
3-Pyridinecarboxylic acid derivatives, such as 5-chloro-8-quinolinyl ester, have been studied for their roles in various chemical reactions. For instance, 2-Quinolinecarboxylic acid has shown efficiency in promoting the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters, indicating a potential application in organic synthesis and catalysis (Tanaka et al., 2009).
Pharmacologically Relevant Compounds
Derivatives of 3-Pyridinecarboxylic acid have been synthesized and studied for their potential pharmacological relevance. An example includes the synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, which are of interest in pharmacology (Watermeyer et al., 2009).
Analytical Techniques
Analytical techniques involving derivatives of 3-Pyridinecarboxylic acid, such as quinolinic acid, have been developed for determining excitotoxic compounds in brain tissue, highlighting their utility in neuroscientific research (Wolfensberger et al., 1983).
Synthesis of Industrial Materials and Pharmaceuticals
The synthesis of pyridinecarboxylic acids, which include derivatives like 3-Pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester, is significant for producing industrial materials and pharmaceuticals. These acids are often synthesized from alkylpyridine compounds and quinoline (Liu Xiao, 2003).
Antiproliferative Activities
Compounds derived from 3-Pyridinecarboxylic acid have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. Such studies are crucial for developing new cancer therapies (Cankara Pirol et al., 2014).
Solvent Extraction and Ion Exchange
The use of pyridinecarboxylate esters, which include derivatives of 3-Pyridinecarboxylic acid, in the solvent extraction of metals such as nickel and cobalt has been explored. This has implications for metallurgy and recycling industries (Preston et al., 1995).
Eigenschaften
Molekularformel |
C15H9ClN2O2 |
|---|---|
Molekulargewicht |
284.69g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-5-6-13(14-11(12)4-2-8-18-14)20-15(19)10-3-1-7-17-9-10/h1-9H |
InChI-Schlüssel |
TZPKUYDXEWNSDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Löslichkeit |
30 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 5-[(3-chloropropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379551.png)
![Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B379552.png)
![Butyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B379553.png)

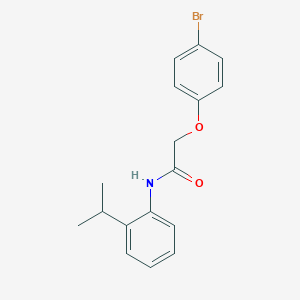
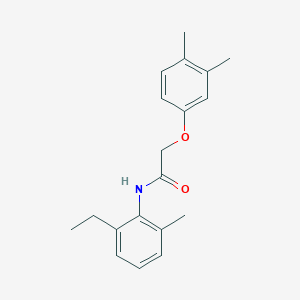
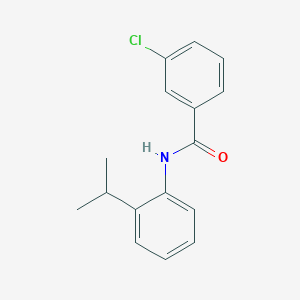
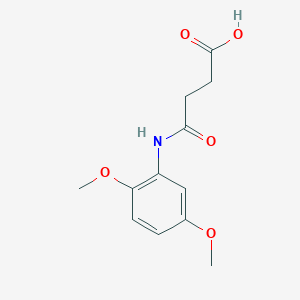
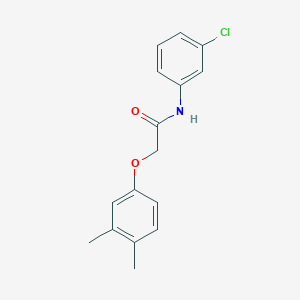
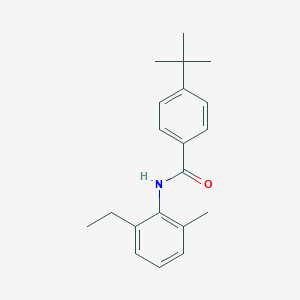
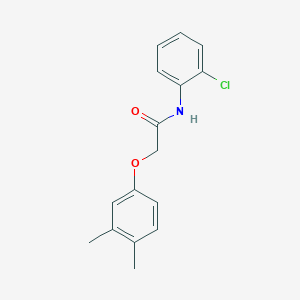
![2-(3,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B379568.png)
